molecular formula C8H6FNS B1297643 5-Fluoro-2-methylbenzothiazole CAS No. 399-75-7

5-Fluoro-2-methylbenzothiazole

Cat. No. B1297643
CAS RN: 399-75-7
M. Wt: 167.21 g/mol
InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzothiazole is a chemical compound with the empirical formula C8H6FNS . It has a molecular weight of 167.20 . This compound is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylbenzothiazole consists of a benzothiazole ring with a fluorine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1nc2cc(F)ccc2s1 .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylbenzothiazole has a boiling point of 110-112 °C at 7 mmHg and a density of 1.256 g/mL at 25 °C . Its refractive index is 1.584 . Other properties such as its molar refractivity, polar surface area, and polarizability can be found on ChemSpider .

Scientific Research Applications

Thermochemical Properties

A study by Silva et al. (2018) focused on the thermochemical properties of 5-fluoro-2-methylbenzothiazole (FMBT). The researchers used calorimetric techniques and computational calculations to analyze the energetic aspects of FMBT in both condensed and gaseous states. They determined the standard molar enthalpies of formation of FMBT in the liquid phase and calculated the corresponding enthalpies of formation in the gaseous phase, providing valuable data for understanding the compound's energetic behavior (Silva, Gonçalves, & Silva, 2018).

Potential in Cancer Imaging

Wang et al. (2006) explored the potential of fluorinated 2-arylbenzothiazoles, including derivatives of 5-fluoro-2-methylbenzothiazole, as novel probes for positron emission tomography (PET) imaging in cancers. They synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which showed inhibitory activity against various cancer cell lines, suggesting their use in PET imaging for tyrosine kinase in cancers (Wang et al., 2006).

Antitumor Properties

Hutchinson et al. (2001) synthesized a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including 5-fluoro-2-methylbenzothiazole derivatives. They found these compounds to be potently cytotoxic in vitro against specific human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Role in Bioactivation and Deactivation

Tan et al. (2011) investigated the role of specific cytochrome P450 enzymes in mediating the antitumor activity of benzothiazole compounds, including 5-fluoro-2-methylbenzothiazole. Their results indicated that certain P450 isoforms are crucial for the bioactivation of these compounds, suggesting their importance in benzothiazole-mediated antitumor mechanisms (Tan et al., 2011).

Safety And Hazards

This compound is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 85 °C . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFGRGBYVULTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344502
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzothiazole

CAS RN

399-75-7
Record name 5-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ALR Silva, JM Gonçalves, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
… to characterize the final state of 5-fluoro-2-methylbenzothiazole combustion experiments. … -methylbenzoxazole (FMBO) and of 5-fluoro-2-methylbenzothiazole (FMBT), in condensed and …
Number of citations: 6 www.sciencedirect.com
RD Shukla, B Rai, A Kumar - European Journal of Organic …, 2019 - Wiley Online Library
… We also screened the reaction of 5-fluoro-2-methylbenzothiazole and 5-chloro-2-methylbenzothiazole with isatin, the products were obtained in good yield. (3q and 3r respectively) It is …
ALR Silva, VMF Morais, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
… , 2-phenylbenzothiazole, 2-(2-hydroxyphenyl)benzoxazole and 2-(2-hydroxyphenyl)benzothiazole [7], 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole [8]. …
Number of citations: 6 www.sciencedirect.com
SJ Hodson, MJ Bishop, JD Speake… - Journal of medicinal …, 2002 - ACS Publications
… 5-Fluoro-2-methylbenzothiazole (10.03 g, 60 mmol) was slurried in a mixture of ethylene glycol (45 mL) and 10 N sodium hydroxide (45 mL) and heated to reflux under a nitrogen …
Number of citations: 29 pubs.acs.org
G Manfroni, F Meschini, ML Barreca, P Leyssen… - Bioorganic & medicinal …, 2012 - Elsevier
… The obtained 5-functionalized benzothiazoles 4a and 4b, as well as the commercially available 5-methoxy- and 5-fluoro-2-methylbenzothiazole were then demolished into the …
Number of citations: 52 www.sciencedirect.com
A Téllez-Valencia, S Ávila-Rı́os… - Biochemical and …, 2002 - Elsevier
We searched for molecules that selectively inactivate homodimeric triosephosphate isomerase from Trypanosoma cruzi (TcTIM), the parasite that causes Chagas' disease. We found …
Number of citations: 79 www.sciencedirect.com
B Ballart, J Martí, D Velasco, F López-Calahorra… - European Journal of …, 2000 - Elsevier
A group of new 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids have been synthesized and pharmacologically evaluated as LTD 4 -antagonists. Thiazole …
Number of citations: 1 www.sciencedirect.com
E Paulechka, A Kazakov - The Journal of Physical Chemistry A, 2021 - ACS Publications
… The deviation for 5-fluoro-2-methylbenzothiazole is about 9 kJ·mol –1 . This compound is unusual for the combustion measurements because it has both fluorine and sulfur atoms. As …
Number of citations: 12 pubs.acs.org
E Paulechka, A Kazakov - Journal of Chemical & Engineering …, 2019 - ACS Publications
The ab initio method for the prediction of the enthalpies of formation for CHON-containing organic compounds proposed earlier (Paulechka, E.; Kazakov, A. J. Chem. Theory Comput. …
Number of citations: 16 pubs.acs.org
BN Solomonov, MI Yagofarov - Journal of Molecular Liquids, 2020 - Elsevier
An approach for the calculation of the vaporization enthalpies of aromatic and heteroaromatic compounds at T = 298.15 K with accuracy competitive with experiment was proposed. The …
Number of citations: 35 www.sciencedirect.com

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